(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
Overview
Description
The compound “(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine core through cyclization reactions.
- Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution.
- Addition of the N,8-diethyl groups through alkylation reactions.
- Hydroxylation to introduce the hydroxy group at the 10th position.
- Final carboxylation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
- Purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxy group would yield a ketone or aldehyde.
- Reduction of the carboxamide group would yield an amine.
- Substitution of the chloro or fluoro groups would yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its multiple functional groups allow for versatile chemical modifications, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1’,2’1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide: This compound itself.
(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1’,2’1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide: A similar compound with slight modifications in functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O4/c1-4-25-20(31)16-17-15(19(30)18-22(33)27(5-2)9-11(3)29(17)18)21(32)28(26-16)10-12-6-7-14(24)13(23)8-12/h6-8,11,30H,4-5,9-10H2,1-3H3,(H,25,31)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNABWGUFTZTVKA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=O)C2=C1N3C(CN(C(=O)C3=C2O)CC)C)CC4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=NN(C(=O)C2=C1N3[C@H](CN(C(=O)C3=C2O)CC)C)CC4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236050 | |
Record name | MK 2048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870005-19-9 | |
Record name | (6S)-2-((3-Chloro-4-fluorophenyl)methyl)-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxopyrazino(1',2':1,5)pyrrolo(2,3-d)pyridazine-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870005199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 2048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3GK8VNG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.